4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is an organic compound with the molecular formula C10H6F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with four fluorine atoms and an allyl group. This compound is known for its unique chemical properties due to the presence of both fluorine atoms and an allyl group, which make it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzoic acid.
Allylation: The allylation of 2,3,5,6-tetrafluorobenzoic acid is carried out using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran (THF).
Major Products
Substitution: Products include various substituted benzoic acids.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
4-Allyl-2,3,5,6-tetrafluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in diverse chemical reactions. The allyl group provides additional sites for chemical modifications, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Similar structure but with an amino group instead of an allyl group.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Contains an azido group, used in different chemical applications.
2,3,5,6-Tetrafluorobenzoic acid: The parent compound without the allyl group.
Uniqueness
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is unique due to the combination of fluorine atoms and an allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various fluorinated and allylated compounds .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-prop-2-enylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INABVTWXXDFTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381398 | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-02-6 | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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